2,6,8-Triaminopurine
Overview
Description
2,6,8-Triaminopurine is a purine derivative characterized by the presence of three amino groups at positions 2, 6, and 8 on the purine ring. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Triaminopurine typically involves the introduction of amino groups onto the purine ring. One common method starts with the halogenated purine, such as 2,6-dichloropurine, which undergoes nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often involve the use of ammonia or amines under acidic or basic conditions to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2,6,8-Triaminopurine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of amines or ammonia under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted purines .
Scientific Research Applications
2,6,8-Triaminopurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in genetic research and as a mutagenic agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2,6,8-Triaminopurine involves its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting the normal base pairing and leading to mutations. This property makes it a valuable tool in genetic research and mutagenesis studies. Additionally, its interaction with enzymes and other proteins can modulate their activity, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2,6-Diaminopurine: Similar to 2,6,8-Triaminopurine but lacks the amino group at position 8.
2-Aminopurine: Contains an amino group at position 2 and is used as a fluorescent probe in molecular biology.
8-Aminopurine: Contains an amino group at position 8 and is studied for its mutagenic properties.
Uniqueness: this compound is unique due to the presence of three amino groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt base pairing sets it apart from other similar compounds, making it a valuable tool in genetic research and potential therapeutic applications .
Properties
IUPAC Name |
7H-purine-2,6,8-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N7/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H7,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUSUXSXQXLDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1N=C(N2)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172145 | |
Record name | 2,6,8-Triaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18802-62-5 | |
Record name | 2,6,8-Triaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,8-Triaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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